Superior Leaving Group Reactivity: Mesylate Outperforms Chloro Analogs by ~90-Fold
The methanesulfonate (mesylate) group in (5-methylpyrazin-2-yl)methyl methanesulfonate exhibits significantly higher reactivity in nucleophilic substitution compared to corresponding halide analogs. Kinetic studies on methylsulphonyl heterocycles demonstrate that the methylsulphonyl group is approximately 90 times more reactive than the chloro group under identical conditions (methoxide ion, 40.2°C) [1]. This translates to faster reaction rates and potentially higher yields in synthetic applications.
| Evidence Dimension | Relative rate of nucleophilic substitution |
|---|---|
| Target Compound Data | Methylsulphonyl derivative (mesylate) k_rel = ~90 |
| Comparator Or Baseline | Corresponding chloro derivative k_rel = 1 |
| Quantified Difference | ~90-fold |
| Conditions | Methoxide ion, 40.2°C, heterocyclic system (3-substituted pyridazine) |
Why This Matters
Faster reactivity enables shorter reaction times and improved atom economy in synthesis, critical for high-throughput medicinal chemistry.
- [1] Barlin, G. B.; Brown, W. V. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. J. Chem. Soc. B 1967, 648–652. DOI: 10.1039/J29670000648. View Source
